N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide core, along with a diisopropylamino group linked via a but-2-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core, which can be achieved by reacting 4-(trifluoromethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the But-2-yn-1-yl Chain:
Attachment of the Diisopropylamino Group: The final step involves the attachment of the diisopropylamino group, which can be achieved through a nucleophilic substitution reaction using diisopropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group into an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the alkyne chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be explored for its potential biological activity, including its effects on various cellular pathways or its use as a probe in biochemical assays.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.
Industry: The compound may be used in the development of new industrial processes or materials, particularly those requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide exerts its effects would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide include other benzamide derivatives with different substituents on the benzene ring or variations in the alkyne chain. Examples include:
- N-(4-(diethylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide
- N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(methyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O/c1-13(2)23(14(3)4)12-6-5-11-22-17(24)15-7-9-16(10-8-15)18(19,20)21/h7-10,13-14H,11-12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDBHOLMJCEXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)C(F)(F)F)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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